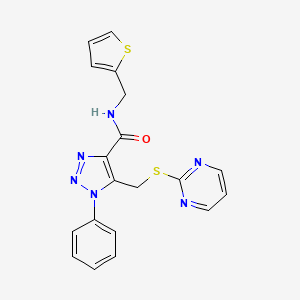
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFMP or BMS-986177 and belongs to the class of drugs known as piperidine derivatives.
Mechanism of Action
CFMP acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CFMP binds to the mu-opioid receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal activity. CFMP has been shown to have high affinity and selectivity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
CFMP has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anxiolytic effects in animal models of anxiety. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. CFMP has also been shown to have minimal respiratory depression, which is a common side effect of opioid analgesics.
Advantages and Limitations for Lab Experiments
CFMP has several advantages for lab experiments. It has high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. CFMP has also been shown to have minimal respiratory depression, which is a common confounding factor in studies of opioid analgesics. However, CFMP has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFMP has not yet been studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of CFMP. One potential direction is the development of CFMP as a novel analgesic for the treatment of chronic pain. CFMP has been shown to have potent analgesic effects in animal models of pain, and its selectivity for the mu-opioid receptor may reduce the risk of side effects such as respiratory depression. Another potential direction is the development of CFMP as a treatment for opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. Further studies are needed to determine the safety and efficacy of CFMP in humans and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of CFMP involves the reaction of 3-chloro-4-fluoroaniline with 4-(4-methoxypiperidin-1-yl)benzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then reacted with 3-bromo-N-(4-(trifluoromethyl)phenyl)propanamide to yield CFMP. This synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed CFMP.
Scientific Research Applications
CFMP has been studied extensively in preclinical studies for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. CFMP acts as an agonist of the mu-opioid receptor, which is a target for pain management. CFMP has also been shown to have anxiolytic effects in animal models of anxiety. In addition, CFMP has been studied for its potential use in the treatment of opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2O2/c1-27-18-10-12-25(13-11-18)17-6-4-16(5-7-17)24-21(26)9-3-15-2-8-20(23)19(22)14-15/h2,4-8,14,18H,3,9-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUVRGOZWLKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)
![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)




![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)

![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)
![4-(2-chloro-6-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2829846.png)
